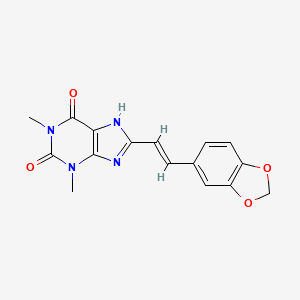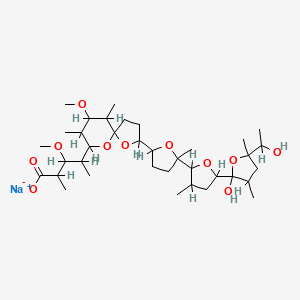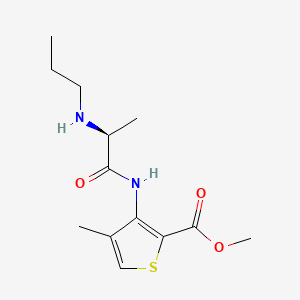
Articaine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Articaine, (S)-, is a dental amide-type local anesthetic widely used in various countries for its efficacy and safety. It is unique among local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency . Articaine was first synthesized in 1969 and entered clinical practice in Germany in 1976 . It is commonly used in dental procedures to provide pain relief and is known for its rapid onset and effective duration of action.
Vorbereitungsmethoden
Articaine, (S)-, can be synthesized through a series of chemical reactions. One common method involves the amidation of 4-methyl-3-aminothiophene-2-methyl formate with 2-chloro propionyl chloride, followed by ammoniation with propylamine, and finally, salification with concentrated hydrochloric acid to obtain articaine hydrochloride . This method is suitable for industrial production due to its simplicity, high yield, and the availability of raw materials .
Analyse Chemischer Reaktionen
Articaine, (S)-, undergoes various chemical reactions, including:
Oxidation: Articaine can be oxidized to form articainic acid, its inactive metabolite.
Reduction: Reduction reactions are less common for articaine due to its stable structure.
Substitution: Articaine can undergo substitution reactions, particularly at the thiophene ring, which can be modified to alter its pharmacological properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Articaine, (S)-, has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, particularly the thiophene ring.
Biology: Research focuses on its interactions with biological membranes and its effects on nerve cells.
Medicine: Articaine is extensively used in dental anesthesia and is being explored for other medical applications, such as minor surgical procedures.
Industry: It is produced on an industrial scale for use in dental practices worldwide.
Wirkmechanismus
Articaine, (S)-, exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This action is primarily due to its ability to bind to and inhibit voltage-gated sodium channels in the neuronal membrane .
Vergleich Mit ähnlichen Verbindungen
Articaine, (S)-, is often compared with other local anesthetics such as lidocaine, mepivacaine, and bupivacaine. Unlike these compounds, articaine contains a thiophene ring instead of a benzene ring, which enhances its lipid solubility and potency . This structural difference allows a larger portion of the administered dose to enter neurons, leading to increased efficacy . Additionally, articaine is metabolized more rapidly due to its ester group, which is hydrolyzed by plasma esterases .
Similar compounds include:
Lidocaine: Commonly used in dental and minor surgical procedures.
Mepivacaine: Known for its intermediate duration of action.
Bupivacaine: Used for longer-duration anesthesia in surgical procedures.
Articaine’s unique structure and rapid metabolism make it a preferred choice for dental anesthesia, providing effective pain relief with a lower risk of systemic toxicity .
Eigenschaften
CAS-Nummer |
1443683-48-4 |
|---|---|
Molekularformel |
C13H20N2O3S |
Molekulargewicht |
284.38 g/mol |
IUPAC-Name |
methyl 4-methyl-3-[[(2S)-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
QTGIAADRBBLJGA-VIFPVBQESA-N |
Isomerische SMILES |
CCCN[C@@H](C)C(=O)NC1=C(SC=C1C)C(=O)OC |
Kanonische SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


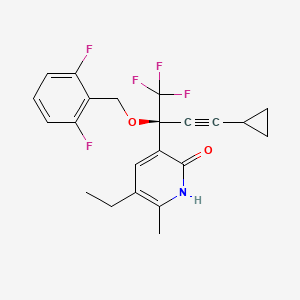

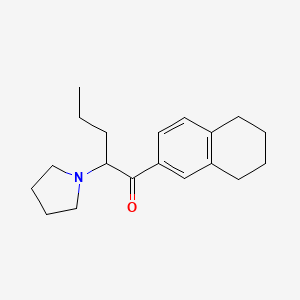

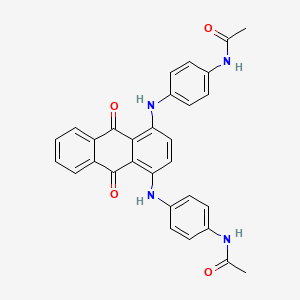
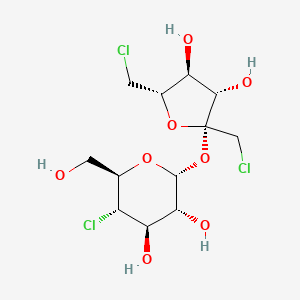

![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)


